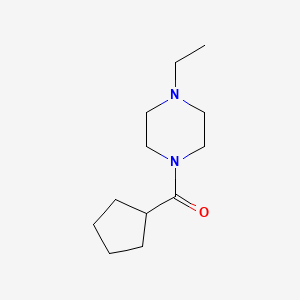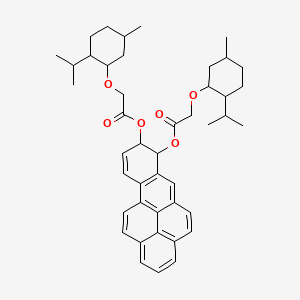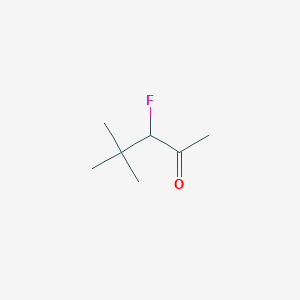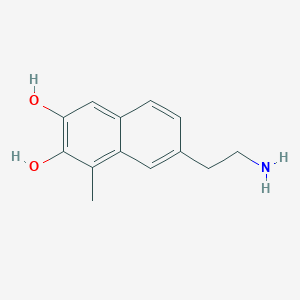
7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol is a chemical compound with a molecular structure that includes a naphthalene ring system substituted with an aminoethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol typically involves multiple steps, starting with the base naphthalene compound. The aminoethyl group is introduced through amination reactions, and the methylation step is achieved using appropriate methylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol is used as a building block for synthesizing more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a fluorescent probe or chemosensor for detecting specific ions or molecules within biological systems. Its fluorescence properties make it useful in imaging and diagnostic applications.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets can be harnessed to create therapeutic agents for various diseases.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol exerts its effects depends on its specific application. For example, as a chemosensor, it may interact with target molecules through non-covalent interactions such as hydrogen bonding or π-π stacking. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
7-(2-Aminoethyl)camptothecin
7-(2-Aminoethyl)theophylline
Tris(2-aminoethyl)amine
Uniqueness: 7-(2-Aminoethyl)-1-methylnaphthalene-2,3-diol stands out due to its specific structural features and reactivity profile. While similar compounds may share the aminoethyl group, the presence of the methylnaphthalene core and the specific positioning of functional groups contribute to its unique properties and applications.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and discovery.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
7-(2-aminoethyl)-1-methylnaphthalene-2,3-diol |
InChI |
InChI=1S/C13H15NO2/c1-8-11-6-9(4-5-14)2-3-10(11)7-12(15)13(8)16/h2-3,6-7,15-16H,4-5,14H2,1H3 |
InChI Key |
JMCWADOUIKEMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC(=C1O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nitrophenyl 3-[[2-hydroxy-3-[(2-methylphenyl)carbamoyl]-1-naphthyl]azo]-4-methoxybenzenesulfonate](/img/structure/B15349326.png)
![4,12-Dioxa-5-azatetracyclo[7.2.1.02,8.03,7]dodeca-1,3(7),5,8,10-pentaene](/img/structure/B15349328.png)
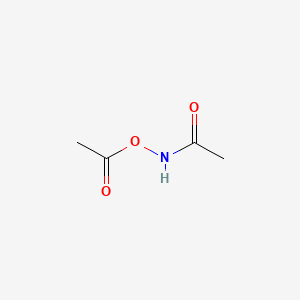
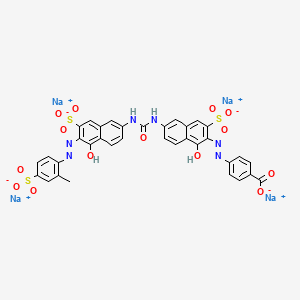
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1h-tetrazol-5-yl)thio]-1h-pyrazol-1-yl]phenyl]-](/img/structure/B15349354.png)
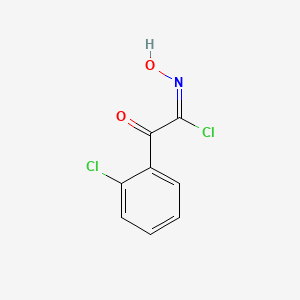

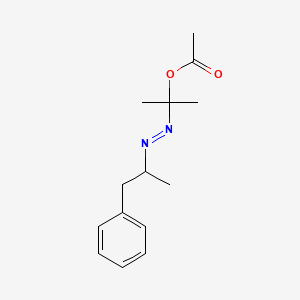
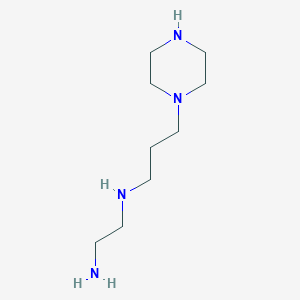
![7-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15349396.png)

